molecular formula C20H14N4O3 B2359397 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide CAS No. 332384-00-6

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2359397
CAS No.: 332384-00-6
M. Wt: 358.357
InChI Key: SOYSWBXHFGARDB-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide has a wide range of applications in scientific research:

Future Directions

The future directions in the research and development of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide” and related compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also potential for further exploration of the biological activity profiles of these compounds .

Mechanism of Action

Target of Action

The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is known to target acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of fatty acids.

Mode of Action

The compound interacts with its targets by inhibiting their activities. It has been found to inhibit Rab11A prenylation at a concentration of 25 μM . This inhibition can affect the function of Rab11A, a protein involved in intracellular trafficking. The compound also demonstrates inhibitory activities against AChE, BChE, and LOX .

Biochemical Pathways

The inhibition of AChE and BChE by the compound can affect the cholinergic system, which plays a key role in memory and cognition. This could potentially have implications for the treatment of neurodegenerative disorders like Alzheimer’s disease . The inhibition of LOX can affect the metabolism of fatty acids, which can have various downstream effects, including the modulation of inflammatory responses.

Pharmacokinetics

The compound’s inhibitory activities against ache, bche, and lox were evaluated using in vitro methods , suggesting that it may have good bioavailability

Result of Action

The compound’s action results in the inhibition of AChE, BChE, and LOX, which can have various molecular and cellular effects. For instance, most of the synthesized compounds demonstrated good AChE, BChE, and LOX inhibitory activities . In an in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is unique due to its specific structural features, such as the nitro group and the imidazo[1,2-a]pyridine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-6-10-17(11-7-15)24(26)27)21-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)22-18/h1-13H,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYSWBXHFGARDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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